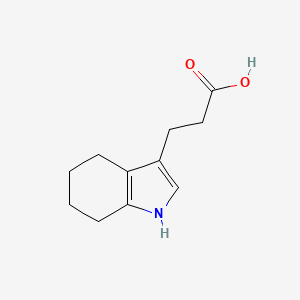
3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid
货号 B8568661
分子量: 193.24 g/mol
InChI 键: NSPAIMACKXPNHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06846839B1
Procedure details


Crude 2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole (30 g) and 80 mL of 5 N sodium hydroxide were refluxed for 80 min in a round bottom flask heated in an oil bath and equipped with magnetic stirring. The heater was turned off, but the flask was left in the hot bath, and about 44 mL of 10 N hydrochloric acid was cautiously added via a dropping funnel through the reflux condenser with vigorous stirring. When approximately 80% of the acid had been added, a large amount of carbon dioxide was evolved. The addition was continued until the pH was 2-3. The mixture was cooled in a water bath, and 200 mL of ethyl acetate was added to dissolve the oil that was present. The ethyl acetate layer was isolated and was washed 3 times with 50 mL of water each time, twice with 30 mL of brine each time, and was dried over 5 g of anhydrous sodium sulfate and was evaporated to give 15.5 g (80%) yield of crude 3-(2-carboxyethyl)-4,5,6,7-tetrahydroindole as a very dark sticky syrup.
Name
2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole
Quantity
30 g
Type
reactant
Reaction Step One



[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C(OC([C:6]1[NH:7][C:8]2[CH2:9][CH2:10][CH2:11][CH2:12][C:13]=2[C:14]=1[CH2:15][CH2:16][C:17]([O:19]CC)=[O:18])=O)C.[OH-].[Na+].Cl.C(=O)=O>C(OCC)(=O)C>[C:17]([CH2:16][CH2:15][C:14]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[NH:7][CH:6]=1)([OH:19])=[O:18] |f:1.2|
|
Inputs


Step One
|
Name
|
2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1NC=2CCCCC2C1CCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1NC=2CCCCC2C1CCC(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in an oil bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with magnetic stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was cautiously added via a dropping funnel through the reflux condenser with vigorous stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in a water bath
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the oil that
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed 3 times with 50 mL of water each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
twice with 30 mL of brine each time, and was dried over 5 g of anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CCC1=CNC=2CCCCC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
